molecular formula C33H31FN2O3 B601599 Atorvastatin Dehydro Lactone CAS No. 442851-50-5

Atorvastatin Dehydro Lactone

Cat. No. B601599
M. Wt: 522.63
InChI Key:
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Description

Atorvastatin Dehydro Lactone is a compound with the molecular formula C33H31FN2O3 . It is used together with a proper diet to lower cholesterol and triglyceride levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .


Synthesis Analysis

The synthesis of Atorvastatin Dehydro Lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . This reaction occurs between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields Atorvastatin Dehydro Lactone .


Molecular Structure Analysis

The molecular structure of Atorvastatin Dehydro Lactone is complex, with a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Atorvastatin Dehydro Lactone include a Hantzsch-type sequential three-component reaction . This reaction involves the use of high-speed vibration milling conditions .


Physical And Chemical Properties Analysis

Atorvastatin Dehydro Lactone has a molecular weight of 522.6 g/mol . Its molecular formula is C33H31FN2O3 . The compound is a white solid .

Scientific Research Applications

1. Synthesis of Atorvastatin Lactone

  • Summary of Application: Atorvastatin lactone is synthesized under high-speed vibration milling conditions. This method provides ready access to the top-selling antihyperlipidemic drug atorvastatin calcium .
  • Methods of Application: The Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization, is used .
  • Results or Outcomes: The process affords atorvastatin lactone in 38% overall yield .

2. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug

  • Summary of Application: Atorvastatins play an important role in the inhibition of HMG-CoA reductase, an enzyme present in the liver that takes part in the biosynthesis of cholesterol. A lactone–atorvastatin prodrug with additional atropisomeric features is synthesized .
  • Methods of Application: The synthesis involves conformational and experimental studies of model compounds designed to test the stability of the chiral axis. Docking calculations are performed to evaluate the constant inhibition of a library of atorvastatins .
  • Results or Outcomes: The full synthesis of the best candidate is achieved and a thermally stable atropisomeric lactone–atorvastatin is obtained .

Safety And Hazards

Atorvastatin Dehydro Lactone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The importance of Atorvastatin has led to much interest in its synthesis . Future research may focus on developing new synthetic strategies and improving the efficiency of the current synthesis process .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIXAUAZYJKKST-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Dehydro Lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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